molecular formula C12H22N2O2 B6241693 rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate CAS No. 2741668-45-9

rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate

Cat. No. B6241693
M. Wt: 226.3
InChI Key:
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Description

Rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate (Rac-t-BuNAB) is an aminobicycloheptane derivative with a tert-butyl group at the racemic center. It is a synthetic compound that has been used in a variety of scientific applications, including organic synthesis, drug discovery, and more recently, as a tool for studying the structure and function of proteins. Rac-t-BuNAB has been found to be a potent inhibitor of the enzyme serine protease, and has been used to study the mechanism of action of this enzyme. In addition, Rac-t-BuNAB has been used as a tool for studying the biochemical and physiological effects of serine protease inhibition.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate involves the protection of the amine group, followed by the reaction with tert-butyl chloroformate to form the carbamate. The bicyclic ring system is then formed through a series of reactions involving reduction, oxidation, and cyclization. Finally, the protecting group is removed to yield the desired compound.

Starting Materials
1-amino-bicyclo[2.2.1]heptane, tert-butyl chloroformate, sodium borohydride, acetic acid, sodium hypochlorite, sodium hydroxide, methanol, diethyl ether, wate

Reaction
1. Protect the amine group of 1-amino-bicyclo[2.2.1]heptane with tert-butyloxycarbonyl (BOC) in the presence of acetic acid and diethyl ether., 2. React the protected amine with tert-butyl chloroformate in the presence of sodium hydroxide to form the carbamate., 3. Reduce the carbamate with sodium borohydride in methanol to form the corresponding alcohol., 4. Oxidize the alcohol with sodium hypochlorite in water to form the ketone., 5. Cyclize the ketone with sodium hydroxide to form the bicyclic ring system., 6. Remove the BOC protecting group with acetic acid and diethyl ether to yield rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate.

Mechanism Of Action

Rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate is a potent inhibitor of the enzyme serine protease. The mechanism of action of rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate is believed to involve the binding of the inhibitor to the active site of the enzyme, which in turn prevents the enzyme from catalyzing its reaction. This binding is thought to be mediated by hydrogen bonds and Van der Waals interactions between the inhibitor and the enzyme.

Biochemical And Physiological Effects

Rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of serine proteases, which are enzymes involved in a variety of physiological processes, such as digestion, blood clotting, and inflammation. In addition, rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate has been found to inhibit the production of proinflammatory cytokines, such as TNF-α and IL-6. Finally, rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate has been found to inhibit the production of nitric oxide, which is involved in a variety of physiological processes, including vasodilation and cell signaling.

Advantages And Limitations For Lab Experiments

Rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate has several advantages for use in laboratory experiments. It is a potent inhibitor of serine proteases and has been found to have a number of biochemical and physiological effects. In addition, rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate is relatively easy to synthesize and is commercially available. However, rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate also has some limitations. For example, it is not as potent as other inhibitors of serine proteases and may not be suitable for use in high-throughput screening assays.

Future Directions

Rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate has potential for use in a variety of future applications. It could be used as a tool for studying the structure and function of proteins, as a tool for studying the mechanism of action of serine proteases, and as a tool for studying the biochemical and physiological effects of serine protease inhibition. Additionally, rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate could be used as a tool for studying the effects of inhibitors on the activity of serine proteases. Furthermore, rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate could be used as a tool for studying the effects of inhibitors on the production of proinflammatory cytokines and nitric oxide. Finally, rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate could be used as a tool for studying the effects of inhibitors on the activity of other enzymes, such as kinases and phosphatases.

Scientific Research Applications

Rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate has been used in a variety of scientific research applications. It has been used as a tool for studying the structure and function of proteins, as a tool for studying the mechanism of action of serine protease, and as a tool for studying the biochemical and physiological effects of serine protease inhibition. In addition, rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate has been used as a tool for studying the effects of inhibitors on the activity of serine proteases.

properties

CAS RN

2741668-45-9

Product Name

rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate

Molecular Formula

C12H22N2O2

Molecular Weight

226.3

Purity

95

Origin of Product

United States

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